molecular formula C7H14N2O2S B2996619 tert-Butyl 2-thioureidoacetate CAS No. 1373166-86-9

tert-Butyl 2-thioureidoacetate

Cat. No.: B2996619
CAS No.: 1373166-86-9
M. Wt: 190.26
InChI Key: YTXXOFIKUSXAHC-UHFFFAOYSA-N
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Description

tert-Butyl 2-thioureidoacetate: is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis and biological activities. This compound is characterized by the presence of a tert-butyl group, a thioureido group, and an acetate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-thioureidoacetate typically involves the reaction of tert-butyl acetate with thiourea under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-thioureidoacetate undergoes various chemical reactions, including:

    Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amines or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetate moiety can undergo nucleophilic substitution reactions with nucleophiles like amines, alcohols, or thiols to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, thiols, and organic solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Corresponding amides, esters, or thioesters.

Scientific Research Applications

Chemistry: tert-Butyl 2-thioureidoacetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, thiourea derivatives, including this compound, are studied for their potential antibacterial, antifungal, and anticancer properties. They are also used as inhibitors of various enzymes and proteins.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its ability to interact with biological molecules makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for various applications, including as a stabilizer and additive in formulations.

Mechanism of Action

The mechanism of action of tert-butyl 2-thioureidoacetate involves its interaction with specific molecular targets, such as enzymes and proteins. The thioureido group can form hydrogen bonds and coordinate with metal ions, leading to inhibition or activation of enzymatic activity. The acetate moiety can also participate in esterification reactions, modifying the activity of target molecules. The overall effect of the compound depends on its ability to bind to and modulate the function of specific biological targets.

Comparison with Similar Compounds

    tert-Butyl thiourea: Similar structure but lacks the acetate moiety.

    tert-Butyl isothiocyanate: Contains an isothiocyanate group instead of a thioureido group.

    tert-Butyl carbamate: Contains a carbamate group instead of a thioureido group.

Uniqueness: tert-Butyl 2-thioureidoacetate is unique due to the presence of both the thioureido and acetate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications in synthesis, research, and industry, making it a versatile and valuable compound.

Properties

IUPAC Name

tert-butyl 2-(carbamothioylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-7(2,3)11-5(10)4-9-6(8)12/h4H2,1-3H3,(H3,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXXOFIKUSXAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 50 ml round bottom flask equipped with magnetic stirring bar was added a solvent mixture (10 ml THF, 5 ml of CHCl3, and 5 ml of DMF) and 168 mg (1 mmole) of glycine t-butyl ester hydrochloride. The solution was cooled by an ice-water bath and 415 ml (3 mmoles) of triethylamine was added. To the above mixture was added FITC (fluorescein isothiocyanate, 1 mmole, 385 mg) in small portions over 3 hours. The reaction mixture was allowed to stir overnight and then concentrated to a red-brown oil that was dissolved in 100 ml ethyl acetate and washed with 5 ml water followed by 2-10 ml portions of saturated brine. Preparative tlc on silica with 10% methanol in chloroform and a trace of acetic acid gave tlc pure material, 240 mg. Molar extinction coefficient: ε=79,500 M- cm-1 (λmax=494 nm) in 0.5M sodium carbonate, pH 9.53. Anal. calc for C27H24N2O7S·H2O: C, 60.22; H, 4.83; N, 5.20; S, 5.95. Found: C, 60.16; H, 4.85; N, 5.01; S, 6.15.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
415 mL
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reactant
Reaction Step Two
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Quantity
385 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a magnetically stirred suspension of tert-butyl 2-aminoacetate (11.2 g, 85 mmol) in CH2Cl2 (200 mL) under nitrogen is added 1,1′-thiocarbonyldipyridin-2(1H)-one (21 g, 90 mmol) and the resulting mixture is stirred at room temp. for 18 h. The solvent is removed in vacuo, the residue treated with 2M ammonia in methanol (600 mL, 1200 mmol) and stirred at room temperature for 45 min. The solvent is removed in vacuo and dried under high vacuum to give the title compound as a reddish oil that is used “as is” without further purification in the next step. LC/MS (Condition A): ret. T=2.19 min, (M+H)+ 191—actually see (M−55) 134.95 (this is characteristic of BOC fragmentation pattern).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
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reactant
Reaction Step Three

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